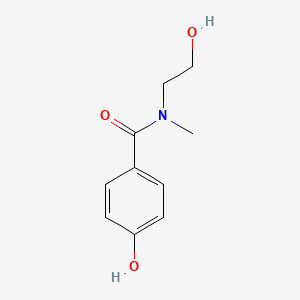
4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Overview
Description
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Bryonamide A, is a compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide includes a benzene ring with a hydroxyl group (OH) and an amide group (CONH2) attached to it . The amide group is further substituted with a 2-hydroxyethyl group . The structure has been determined by X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide are not available, research on similar compounds suggests that they may participate in electrochemical reduction reactions .Physical And Chemical Properties Analysis
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has several computed properties. It has a molecular weight of 181.19 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 181.07389321 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 164 .Scientific Research Applications
Metabolic Conversion and Stability
- Research has shown that N-(Hydroxymethyl) compounds, similar to 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, are metabolites of N-methylbenzamides and exhibit varied stabilities based on their structural components. N-(Hydroxymethyl)-N-methylbenzamide, for instance, was less stable under alkaline conditions compared to its derivatives (Ross et al., 1983).
Synthesis of Narwedine-Type Enones
- The compound has been used in the synthesis of narwedine-type enones, a class of organic compounds. For example, irradiation of related N-methylbenzamide derivatives has been shown to produce these enones, which are of interest in organic synthesis (Kametani et al., 1972).
properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(6-7-12)10(14)8-2-4-9(13)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMOQWYLKXCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




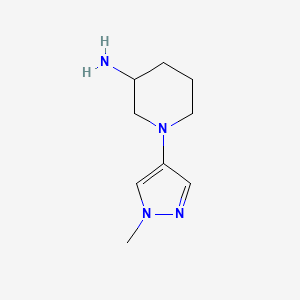

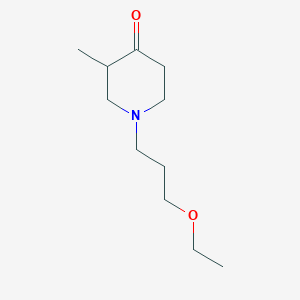

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)

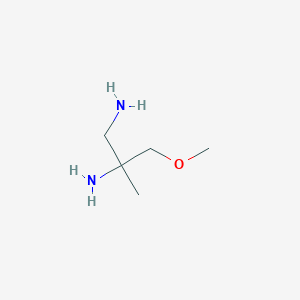
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)
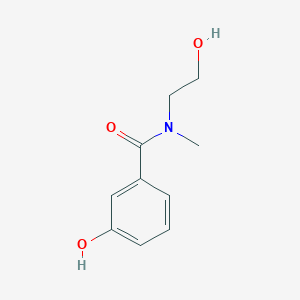
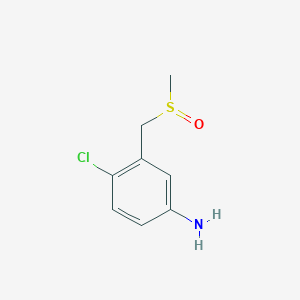

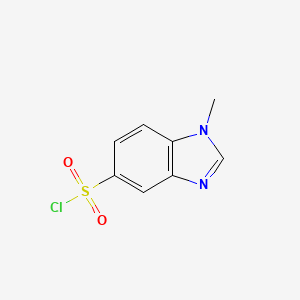
![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)